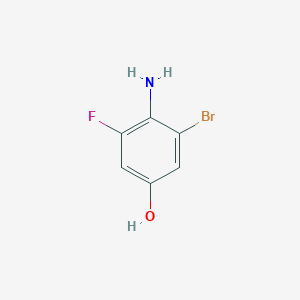

4-Amino-3-bromo-5-fluorophenol

描述

Significance of Halogenated Phenols and Aminophenols as Advanced Synthetic Precursors

Halogenated phenols and their amino-substituted derivatives are foundational building blocks in organic synthesis. The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring profoundly influences the molecule's electronic properties and reactivity. These substituents can act as directing groups in electrophilic aromatic substitution reactions and, more significantly, serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. digitellinc.com This reactivity allows for the controlled and precise introduction of new carbon-carbon and carbon-heteroatom bonds.

The strategic placement of both halogen and amino/hydroxyl groups on a phenol (B47542) ring creates a multifunctional scaffold. The amino and hydroxyl groups can be readily modified or can direct further substitutions, while the halogens provide sites for late-stage functionalization, a highly desirable feature in the synthesis of chemical libraries for drug discovery and materials science. nih.govossila.com Fluorine-containing compounds, in particular, are of high interest as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. ossila.comgoogle.com

Overview of Research Trajectories for Substituted Aminophenol Derivatives

Research into substituted aminophenol derivatives has been driven by their wide-ranging applications. In medicinal chemistry, the aminophenol core is a key pharmacophore found in numerous therapeutic agents. nih.govmdpi.com For instance, they are precursors to compounds with antimicrobial, anticancer, and anti-inflammatory properties. rsc.org Current research often focuses on synthesizing novel derivatives to explore structure-activity relationships and identify new therapeutic leads. nih.govnih.gov

In materials science, aminophenol derivatives are utilized in the synthesis of high-performance polymers, dyes, and pigments. chemimpex.com The functional groups allow for polymerization and modification to create materials with enhanced thermal stability and specific electronic properties. chemimpex.com The development of efficient and selective synthetic methods for producing multi-substituted aminophenols remains an active area of investigation, aiming to provide access to a wider array of complex structures. mdpi.comthieme-connect.comnih.gov

Contextualization of 4-Amino-3-bromo-5-fluorophenol within Contemporary Chemical Inquiry

Within this broader context, this compound (CAS No. 847872-11-1) emerges as a highly specialized and valuable synthetic intermediate. chemicalbook.comchemical-suppliers.eubuyersguidechem.com Its structure is a prime example of a polyfunctionalized aromatic compound, featuring an amino group, a hydroxyl group, and two different halogen atoms, bromine and fluorine. This unique combination of substituents on the phenol ring offers multiple, distinct reaction sites.

The bromine atom is particularly well-suited for metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the acidity of the phenolic proton and the basicity of the amino group, in addition to potentially enhancing the biological activity of downstream products. ossila.comgoogle.com The compound is noted as a valuable starting material for preparing active ingredients for pharmaceuticals and agrochemicals. google.comgoogle.com Specifically, it is identified as a key intermediate in the synthesis of compounds for treating conditions like chronic bronchitis. google.com The strategic arrangement of these functional groups makes this compound a sophisticated building block for constructing complex, highly functionalized molecules in a controlled manner, positioning it as a compound of significant interest in modern synthetic chemistry.

Compound and Data Tables

Structure

3D Structure

属性

IUPAC Name |

4-amino-3-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPYFZKJWNMJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465072 | |

| Record name | 4-AMINO-3-BROMO-5-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847872-11-1 | |

| Record name | Phenol, 4-amino-3-bromo-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847872-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-3-BROMO-5-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Research of 4 Amino 3 Bromo 5 Fluorophenol and Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for determining molecular structure in both solution and solid states. By probing the interactions of molecules with electromagnetic radiation, these techniques offer detailed insights into the electronic, vibrational, and nuclear environments within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule and probing the environment of other NMR-active nuclei, such as ¹⁹F. researchgate.net For a molecule like 4-Amino-3-bromo-5-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for unambiguous assignment of substituent positions on the aromatic ring. researchgate.net

In ¹H NMR, the chemical shift of the aromatic protons is influenced by the electronic effects of the amino, hydroxyl, and halogen substituents. The remaining two protons on the aromatic ring would appear as distinct signals, with their splitting patterns (coupling constants) providing information about their spatial relationship to each other and to the neighboring fluorine atom.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. Electronegative atoms like fluorine, oxygen, and bromine cause a downfield shift for the carbon atom to which they are directly bonded. libretexts.org Decoupling techniques are typically used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon environment. libretexts.org

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. nih.gov It offers high sensitivity and a wide chemical shift range, making it excellent for detecting fluorine-containing molecules and analyzing their electronic environment. nih.gov The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides critical connectivity information, confirming the substitution pattern on the benzene (B151609) ring. nih.gov

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.5 - 7.0 | Doublet | J(H,F) ≈ 6-9 | H-2 |

| ¹H | ~6.8 - 7.3 | Doublet | J(H,F) ≈ 2-4 | H-6 |

| ¹H | ~4.5 - 5.5 | Broad Singlet | - | -NH₂ |

| ¹H | ~9.0 - 10.0 | Singlet | - | -OH |

| ¹³C | ~145 - 155 | Doublet | J(C,F) ≈ 240-250 | C-5 (C-F) |

| ¹³C | ~135 - 145 | Singlet | - | C-4 (C-NH₂) |

| ¹³C | ~140 - 150 | Singlet | - | C-1 (C-OH) |

| ¹³C | ~100 - 110 | Singlet | - | C-3 (C-Br) |

| ¹³C | ~110 - 120 | Doublet | J(C,F) ≈ 20-25 | C-6 |

| ¹³C | ~105 - 115 | Doublet | J(C,F) ≈ 5-10 | C-2 |

| ¹⁹F | ~(-110) - (-130) | Multiplet | - | C-F |

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent method for functional group identification. In this compound, key vibrational bands would confirm the presence of the hydroxyl (-OH), amino (-NH₂), and carbon-halogen (C-F, C-Br) groups.

The O-H stretching vibration typically appears as a broad band in the 3200-3600 cm⁻¹ region, with its shape and position influenced by hydrogen bonding. The N-H stretching of the primary amine group usually manifests as two sharp peaks in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1000 and 1300 cm⁻¹ is critical for identifying C-O, C-N, and C-F stretching vibrations. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Interactive Table 2: Characteristic FT-IR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 | O-H Stretch | Phenolic -OH |

| 3300 - 3500 | N-H Stretch | Amino -NH₂ |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 1550 - 1650 | N-H Bend | Amino -NH₂ |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1260 - 1350 | C-N Stretch | Aromatic Amine |

| 1180 - 1260 | C-O Stretch | Phenol (B47542) |

| 1000 - 1400 | C-F Stretch | Aryl Fluoride |

| 500 - 650 | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk For aromatic compounds like halogenated aminophenols, the primary electronic transitions are π → π* and n → π. shu.ac.ukpharmatutor.org These transitions involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. pharmatutor.org

The benzene ring and its substituents (-OH, -NH₂, -Br, -F) constitute the chromophore. The hydroxyl and amino groups act as powerful auxochromes, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The specific positions and intensities of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used. Studying these spectra helps to understand the extent of conjugation and the electronic effects of the various substituents on the aromatic system. upes.ac.in

Interactive Table 3: Typical Electronic Transitions for Halogenated Phenols

| Transition | Wavelength Range (λ_max, nm) | Description |

| π → π | 200 - 230 | High-energy transition associated with the aromatic ring's π-system. |

| π → π | 260 - 290 | Lower-energy transition, often showing fine structure, characteristic of the substituted benzene ring. |

| n → π | > 300 | Low-intensity transition involving non-bonding electrons from O, N, or halogen atoms. Often obscured by stronger π → π bands. |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and build an atomic model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. nih.govlibretexts.org

For halogenated aminophenols, X-ray crystallography would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would reveal the planarity of the aromatic ring and the precise geometric parameters, such as the lengths of the C-C, C-O, C-N, C-Br, and C-F bonds. The analysis would also detail the bond angles within the ring and between the ring and its substituents. This information is crucial for understanding the steric and electronic effects that the substituents impose on the molecular structure. For example, analysis of related dihalogenated phenols shows how different halogen placements can lead to distinct crystal packing arrangements. nih.gov

Beyond the structure of a single molecule, X-ray crystallography provides unparalleled insight into the way molecules pack in the solid state, which is governed by intermolecular interactions. nih.gov For halogenated aminophenols, a rich network of non-covalent interactions is expected.

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as acceptors. This leads to the formation of robust hydrogen-bonding networks, which are often the primary force directing the crystal packing. nih.gov O-H···O, O-H···N, N-H···O, and N-H···F hydrogen bonds are all possible, linking molecules into chains, sheets, or more complex three-dimensional frameworks. researchgate.netsemanticscholar.org

Halogen Bonding: The bromine atom can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom from a neighboring molecule. nih.gov The interplay between hydrogen and halogen bonds is a key factor in determining the final crystal structure. nih.gov

The combination of these diverse intermolecular forces—hydrogen bonds, halogen bonds, and π-stacking—results in a specific and highly ordered supramolecular architecture that defines the macroscopic properties of the crystalline material. nih.gov

Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation

The definitive confirmation of the purity and identity of newly synthesized or isolated compounds like this compound and its analogues relies on a combination of powerful analytical techniques. Among these, chromatographic and mass spectrometric methods are indispensable tools in the modern research laboratory. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purification and purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) offers profound insights into the composition of reaction mixtures and the identification of biotransformation products.

Application of High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purification and assessment of the purity of non-volatile and thermally sensitive compounds such as this compound. Its versatility allows for the separation of the target compound from starting materials, by-products, and other impurities with high resolution.

The separation in HPLC is based on the differential partitioning of analytes between a stationary phase and a mobile phase. For polar compounds like aminophenols, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase.

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for the analysis of aminophenol derivatives consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. pom.go.idjapsonline.com To improve peak shape and resolution, especially for ionizable compounds like aminophenols, a small amount of an acid, like formic acid or phosphoric acid, is often added to the mobile phase. sielc.comresearchgate.net The use of a gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components in a mixture with varying polarities. mdpi.com

Purity assessment by HPLC is typically performed using a UV-Vis detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. The purity of the sample can be determined by calculating the relative area of the peak corresponding to the target compound in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.gov

For the purification of this compound on a preparative scale, the optimized analytical method can be scaled up. This involves using a larger column and a higher flow rate to isolate a sufficient quantity of the pure compound for further studies.

Table 1: Illustrative HPLC Parameters for the Analysis of Halogenated Aminophenols

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures and Biotransformation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While phenolic compounds can sometimes require derivatization to increase their volatility and thermal stability, GC-MS can provide detailed information about the components of a reaction mixture during the synthesis of this compound and help in identifying its potential biotransformation products. researchgate.netcabidigitallibrary.org

In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For halogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often employed. asianpubs.org

The mass spectrometer coupled to the GC ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and records the intensity of each ion. The resulting mass spectrum is a unique fingerprint of the compound, which allows for its identification by comparison with spectral libraries or through interpretation of the fragmentation patterns. The fragmentation of this compound in the mass spectrometer would be expected to show characteristic losses of bromine, fluorine, and other functional groups, aiding in its structural confirmation.

For the analysis of biotransformation products, where the compound may be metabolized by enzymes, GC-MS is an invaluable tool. researchgate.net It can be used to identify metabolites formed through processes such as hydroxylation, dehalogenation, or conjugation. Often, derivatization of the metabolites is necessary prior to GC-MS analysis to make them more amenable to the technique.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Halogenated Phenols

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Theoretical and Computational Investigations of 4 Amino 3 Bromo 5 Fluorophenol and Analogues

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods rooted in electronic structure theory can determine molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy, providing a microscopic understanding that complements experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 4-Amino-3-bromo-5-fluorophenol, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to predict key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

The substituents on the phenol (B47542) ring significantly influence its geometry. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the electron-withdrawing but π-donating halogen atoms (-Br, -F), create a complex electronic environment. DFT studies on analogous substituted phenols and anilines reveal that such calculations can precisely quantify distortions in the benzene (B151609) ring from a perfect hexagon and determine the planarity of the functional groups relative to the ring. researchgate.net These structural details are foundational for understanding the molecule's reactivity and interactions.

Table 1: Representative Calculated Structural Parameters for Substituted Phenols using DFT

This table presents typical data obtained from DFT calculations on molecules analogous to this compound to illustrate expected values.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-O (hydroxyl) | 1.36 |

| O-H | 0.97 | |

| C-N (amino) | 1.40 | |

| C-Br | 1.89 | |

| C-F | 1.35 | |

| C-C (aromatic) | 1.39 - 1.41 |

Data compiled from principles discussed in cited literature.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.netchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

For this compound, TD-DFT calculations could predict the maximum absorption wavelengths (λmax) in different solvents. researchgate.net The combination of electron-donating groups (-OH, -NH₂) and halogens on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol, due to the extension of the π-conjugated system. Studies on other substituted phenols have successfully used TD-DFT to reproduce experimental UV-Vis spectra, providing insight into the nature of the electronic transitions, such as π→π* transitions within the aromatic ring. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and hydroxyl groups. The LUMO, conversely, would likely be distributed over the entire molecule, including the electron-withdrawing halogen atoms. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential might be found around the hydroxyl hydrogen and, notably, on the bromine atom opposite the C-Br bond, a feature known as a σ-hole that is crucial for halogen bonding. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Phenols

This interactive table shows representative HOMO, LUMO, and energy gap values for analogous compounds, demonstrating the impact of substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenol | -6.51 | -0.85 | 5.66 |

| 4-Aminophenol | -5.89 | -0.71 | 5.18 |

| 4-Bromophenol | -6.62 | -1.13 | 5.49 |

| 4-Fluorophenol | -6.58 | -0.99 | 5.59 |

Values are representative and based on trends observed in computational studies of substituted phenols.

Computational Analysis of Molecular Interactions and Reactivity Descriptors

Beyond static properties, computational methods can probe the dynamic electronic interactions within a molecule and predict its behavior in chemical reactions. These analyses are key to understanding stability, charge transfer phenomena, and non-covalent bonding capabilities.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and donor-acceptor interactions within a molecule. researchgate.netresearchgate.net It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. The analysis then investigates weak deviations from this idealized structure, which are interpreted as stabilizing delocalization effects. researchgate.net

Non-covalent interactions play a defining role in molecular recognition and crystal engineering. Theoretical studies are essential for characterizing these weak forces.

Hydrogen Bonding: The structure of this compound allows for potential intramolecular hydrogen bonds. A hydrogen bond could form between the hydrogen of the hydroxyl group and the adjacent fluorine atom (O-H···F) or the amino group (O-H···N). Computational studies on 2-halophenols have shown that while O-H···F interactions are generally very weak, O-H···Cl and O-H···Br bonds can be more significant. rsc.org Quantum chemical calculations can determine the relative energies of different conformers to assess the presence and strength of such intramolecular bonds. researchgate.netrsc.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole along the axis of the C-X bond. nih.gov In this compound, the bromine atom is a potential halogen bond donor. Computational studies can map the MEP to visualize the σ-hole and calculate the interaction energies between the bromine and various Lewis bases (e.g., carbonyl oxygens, nitrogen atoms) in other molecules, which is crucial for predicting self-assembly in the solid state. nih.govresearchgate.net

Aromatic Interactions: As a substituted phenol, the molecule can also engage in π-π stacking interactions, where the electron-rich aromatic rings of two molecules align. Computational models can calculate the energy of these interactions in different orientations (e.g., stacked, T-shaped), providing insight into the forces that govern crystal packing.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Theoretical calculations can predict NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed computational technique for this purpose, often used in conjunction with Density Functional Theory (DFT).

The process involves first optimizing the molecular geometry of this compound using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following this, the GIAO method is applied to the optimized structure to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict the distinct chemical shifts for the aromatic protons and carbon atoms, which are heavily influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituents. The electron-donating amino and hydroxyl groups and the electron-withdrawing halogens create a unique electronic environment for each nucleus, which would be reflected in the predicted shifts. Such theoretical data is invaluable for assigning peaks in an experimental spectrum and confirming the compound's structure.

| Nucleus Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H (on C2) | 6.75 |

| ¹H | H (on C6) | 6.90 |

| ¹H | H (on -OH) | 9.10 |

| ¹H | H (on -NH₂) | 4.50 |

| ¹³C | C1 (-OH) | 148.0 |

| ¹³C | C2 | 115.5 |

| ¹³C | C3 (-Br) | 109.0 |

| ¹³C | C4 (-NH₂) | 135.0 |

| ¹³C | C5 (-F) | 155.0 (d, JC-F ≈ 240 Hz) |

| ¹³C | C6 | 118.0 |

Note: The values in Table 1 are illustrative examples of what a GIAO calculation would produce and are not based on published experimental data for this specific molecule.

Thermodynamic and Physicochemical Property Predictions for Research Design

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy Changes, Enthalpies of Reaction)

Theoretical calculations are instrumental in determining the thermodynamic properties of molecules, which are fundamental to understanding their stability, reactivity, and behavior in chemical reactions. Using statistical thermodynamics combined with quantum chemical calculations (typically DFT), key parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be computed. These calculations are often performed as a function of temperature to understand how stability changes under different conditions. acs.org

For this compound, the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and specific heat capacity (Cv) can be calculated. These values are derived from the computed vibrational frequencies and the optimized molecular structure. Such data is critical for predicting the spontaneity (ΔG) and heat exchange (ΔH) of reactions involving this compound, allowing researchers to forecast reaction outcomes and optimize conditions without extensive empirical testing. For instance, the Gibbs free energy change for a proposed synthesis reaction can be predicted to determine its feasibility at room temperature. acs.org

| Temperature (K) | Enthalpy (H) (kJ/mol) | Gibbs Free Energy (G) (kJ/mol) | Entropy (S) (J/mol·K) |

|---|---|---|---|

| 298.15 | -150.5 | -95.2 | 350.1 |

| 400 | -135.8 | -58.0 | 395.5 |

| 500 | -120.1 | -19.6 | 430.3 |

Note: The values in Table 2 are hypothetical and serve to illustrate the type of data generated from computational thermodynamic analysis.

Conformational Analysis and Tautomeric Stability Investigations

Substituted phenols can exist in different spatial arrangements, or conformations, due to the rotation of functional groups around single bonds. For this compound, the orientations of the -OH and -NH₂ groups are of primary interest. Computational methods can be used to perform a potential energy surface scan, systematically rotating these groups to identify stable conformers (energy minima) and transition states. In ortho-substituted phenols, intramolecular hydrogen bonding can significantly influence conformational preference and stability. researchgate.net A hydrogen bond between the hydroxyl proton and the adjacent fluorine atom could be a key stabilizing interaction in one of the possible conformers of this compound.

Furthermore, aminophenols can exhibit tautomerism, existing in equilibrium between the phenol (enol) form and a keto-amine (quinone-imine) form. Theoretical calculations can determine the relative energies of these tautomers. By computing the Gibbs free energy of each form, the equilibrium constant (Keq) can be predicted, revealing which tautomer is more stable and therefore more abundant. For most substituted phenols, the aromatic enol form is significantly more stable than the non-aromatic keto form. acs.org

| Species | Description | Relative Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|---|

| Conformer A | -OH group oriented away from -F | 5.2 | 5.5 |

| Conformer B | -OH group oriented towards -F (H-bonded) | 0.0 | 0.0 |

| Keto Tautomer | Quinone-imine form | 45.8 | 42.1 |

Note: The values in Table 3 are for illustrative purposes to show the expected relative stabilities from a computational analysis.

Prediction of Nonlinear Optical Properties (Polarizability and Hyperpolarizability)

Molecules with specific electronic characteristics, such as large dipole moments and extended π-conjugated systems, can exhibit significant nonlinear optical (NLO) responses when interacting with an intense light source. These properties are crucial for applications in optoelectronics and photonics. Computational chemistry provides a direct route to predicting the NLO properties of a molecule, including its dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀). researchgate.netresearchgate.net

These properties are calculated by applying a theoretical electric field to the molecule and computing the energy response. DFT methods, particularly with long-range corrected functionals like CAM-B3LYP or ωB97XD, are well-suited for these calculations. The magnitude of the first hyperpolarizability (β₀) is a key indicator of a molecule's potential as an NLO material. The presence of both electron-donating (-NH₂, -OH) and electron-withdrawing (-Br, -F) groups on the aromatic ring of this compound suggests it may possess interesting NLO properties. The calculated values are often compared to those of a standard NLO material, such as urea (B33335), to gauge their potential. acs.org

| Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Dipole Moment | μ | 3.45 | Debye |

| Mean Polarizability | ⟨α⟩ | 12.5 | 10⁻²⁴ esu |

| First Hyperpolarizability | β₀ | 8.9 x 10⁻³⁰ | esu |

| First Hyperpolarizability (vs. Urea) | β₀/βurea | ~24x | (Ratio) |

Note: The values in Table 4 are hypothetical examples based on calculations for similar molecules and serve to illustrate the expected NLO properties.

Research Applications As a Chemical Intermediate and in Advanced Materials Science

Role as a Versatile Building Block in Synthetic Organic Chemistry

The distinct reactivity of the functional groups on 4-Amino-3-bromo-5-fluorophenol allows for its sequential and controlled modification, making it a valuable scaffold in the synthesis of more complex molecules. The hydroxyl and amino groups can undergo various substitution and condensation reactions, while the bromo-group is well-suited for metal-catalyzed cross-coupling reactions. The fluorine atom, in turn, can influence the electronic properties and metabolic stability of derivative compounds.

Halogenated aminophenols are crucial intermediates in the production of a wide range of biologically active compounds. While direct synthesis pathways for specific commercial products using this compound are not extensively documented in public literature, its structural motifs are present in many active pharmaceutical ingredients (APIs). Related compounds, such as 4-amino-3-fluorophenol (B140874), are known to be key intermediates in the synthesis of the multi-kinase inhibitor Regorafenib, which is used in cancer therapy. researchgate.nettdcommons.org The structural framework of this compound is analogous to building blocks used to create anticancer agents; for instance, 3-bromo-5-fluorophenol (B1288921) serves as a molecular scaffold for certain diaryl guanidinium (B1211019) derivatives with demonstrated inhibitory effects on human leukemia cell lines. ossila.com

The strategic placement of the bromine and fluorine atoms can enhance the binding affinity and pharmacokinetic properties of a final drug product. ossila.com In the agrochemical sector, related aminophenols are used to produce pesticides and herbicides. For example, 4-amino-3-fluorophenol is an intermediate in the production of benzoylurea (B1208200) insecticides like flufenoxuron (B33157) and can be used to synthesize herbicides and bactericidal compounds. google.com This suggests a strong potential for this compound to serve as a precursor for developing new, highly effective agrochemicals.

| Functional Group | Reaction Type | Potential Application Area | Example (from related compounds) |

|---|---|---|---|

| Amino (-NH2) | Amidation, Diazotization | Formation of urea (B33335) and amide linkages in APIs | Regorafenib Synthesis tdcommons.org |

| Bromo (-Br) | Cross-coupling (e.g., Suzuki, Heck) | Building complex bi-aryl structures for kinase inhibitors | Diaryl guanidinium anticancer agents ossila.com |

| Fluoro (-F) | Metabolic blocker, Polarity modifier | Enhancing drug stability and cell membrane permeability | Flufenoxuron insecticide google.com |

| Phenol (B47542) (-OH) | Etherification, Esterification | Connecting to other molecular fragments | General API synthesis ossila.com |

Aminophenols are a well-established class of compounds used in the dye industry. Their ability to undergo diazotization and coupling reactions makes them precursors to a wide variety of azo dyes. Specifically, 4-amino-3-fluorophenol has been identified as an ingredient in hair dye formulations and permanent makeup. google.comnih.gov The introduction of a bromine atom in this compound could potentially be used to create dyes with different shades, improved lightfastness, or better binding properties to substrates like textiles or hair keratin.

In the realm of polymer science, aminophenol derivatives can be used as monomers for the synthesis of specialty polymers. For instance, polymers like poly(m-aminophenol) can be synthesized via oxidative polymerization. researchgate.net The functional groups of this compound offer multiple points for polymerization or for grafting onto other polymer backbones. This could lead to the development of functional polymers with enhanced thermal stability, flame retardancy (due to the halogen content), or specific electronic properties.

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, relies on the availability of versatile intermediates like this compound. Its distinct functional groups can be addressed with high selectivity using orthogonal protection strategies, allowing for stepwise construction of target molecules.

This compound is also a prime candidate for use in "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. nih.gov For example, the phenol group is suitable for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful click reaction for forming stable sulfonate or sulfate (B86663) linkages by reacting an alcohol with a SuFExable hub. nih.govresearchgate.net This allows for the rapid and efficient connection of the aminophenol core to other molecular modules, streamlining the discovery of new functional molecules in fields like medicinal chemistry and materials science. nih.govresearchgate.net The bromo- and amino- groups provide additional handles for other orthogonal reactions, embodying the principles of a modular building block.

Contributions to Functional Materials Research

The electronic and structural properties imparted by the halogen atoms and polar functional groups make this compound an intriguing scaffold for the development of advanced functional materials.

The development of new liquid crystals (LCs) often involves the synthesis of molecules with specific polar and anisotropic characteristics. Halogenated aromatic compounds are of particular interest due to the strong dipole moments associated with carbon-halogen bonds. The structure of this compound, with its multiple polar groups (amino, hydroxyl, fluoro, bromo), results in a significant molecular dipole moment. This polarity, combined with its rigid phenyl core, are key features for molecules designed to exhibit liquid crystalline phases.

Furthermore, these properties are prerequisites for studying flexoelectricity, a phenomenon in LCs where an electric polarization is induced by a mechanical distortion (splay or bend). researchgate.netresearchgate.net While direct studies on this specific compound are not reported, its inherent polarity and shape make it a candidate for incorporation into liquid crystal mixtures or for use as a core structure in the synthesis of novel mesogens to investigate and enhance flexoelectric effects for applications in sensors and advanced displays.

In the field of organic electronics, the performance of semiconductor materials is highly dependent on their molecular structure, which dictates their electronic energy levels (HOMO/LUMO) and solid-state packing. Halogenation is a common strategy used to fine-tune these properties. The fluorine atom is known for its ability to lower the energy levels of molecular orbitals, while the larger bromine atom can promote specific intermolecular interactions, such as halogen bonding, which can influence molecular packing and facilitate charge transport.

The related compound 4-amino-3-fluorophenol has been noted for its utility in developing advanced materials with specific electronic characteristics. nbinno.com The this compound scaffold provides a platform for synthesizing novel organic semiconductors. By attaching conjugated moieties to the aminophenol core through its various reactive sites, researchers could develop new materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Influence of Halogenation on Thermal Stability and Chemical Resistance in Advanced Materials

There is currently no available scientific literature that specifically investigates the influence of the combined 3-bromo and 5-fluoro halogenation pattern of this compound on the thermal stability and chemical resistance of advanced materials.

Biochemical Probes and Molecular Interaction Studies (Methodological Focus)

Investigation as a Biochemical Probe for Enzyme Interaction and Metabolic Pathway Studies

No published research could be found that details the use of this compound as a biochemical probe for studying enzyme interactions or elucidating metabolic pathways.

Analysis of Structural Features Influencing Ligand Binding Affinity Towards Biological Targets

There are no available studies that analyze the specific structural features of this compound in the context of its ligand binding affinity to any biological targets.

Conceptual Approaches in Targeted Molecular Design and Structure-Activity Relationship (SAR) Methodologies

A review of scientific literature did not yield any conceptual studies or applications of this compound in targeted molecular design or Structure-Activity Relationship (SAR) methodologies.

In vitro Studies of Biological Activities (e.g., Enzyme Inhibition, Cellular Antiproliferative Effects)

No in vitro studies detailing the biological activities of this compound, such as enzyme inhibition or cellular antiproliferative effects, are present in the accessible scientific literature.

Advanced Topics in Reactivity and Reaction Mechanism Studies

Mechanistic Investigations of Substitution and Coupling Reactions

The unique arrangement of activating and deactivating groups on the aromatic ring of 4-Amino-3-bromo-5-fluorophenol governs its reactivity in substitution and coupling reactions. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing but ortho-, para-directing halogen substituents creates a complex reactivity profile.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org The first step, the attack of the aromatic ring on a strong electrophile, is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlkouniv.ac.in The second, faster step involves the removal of a proton to restore the stable aromatic system. masterorganicchemistry.combyjus.com

The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. wikipedia.org For a molecule like this compound, the substituents have competing effects:

Amino (-NH₂) and Hydroxyl (-OH) Groups: These are powerful activating groups that strongly donate electron density to the ring through resonance. They stabilize the positive charge in the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions, thereby increasing the reaction rate. wikipedia.orglkouniv.ac.in

Bromine (-Br) and Fluorine (-F) Atoms: Halogens are deactivating groups due to their inductive electron withdrawal, which destabilizes the arenium ion. wikipedia.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the intermediate for ortho and para attack. lkouniv.ac.in

In this compound, the powerful activating effects of the amino and hydroxyl groups dominate, making the ring highly reactive towards electrophiles. The directing effects are additive, strongly favoring substitution at the C6 position, which is ortho to the amino group and para to the hydroxyl group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -F (Fluoro) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism typically requires an aromatic ring to be substituted with strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov Given the presence of the strongly electron-donating amino and hydroxyl groups, this compound is not a typical substrate for SNAr reactions. Such reactions generally proceed via a stepwise mechanism, although concerted and borderline mechanisms have been identified for moderately electron-deficient aryl fluorides. nih.gov For a nucleophile to replace one of the halogens on this ring, harsh reaction conditions or a different reaction mechanism, such as one involving benzyne (B1209423) intermediates, would likely be required.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org The generally accepted catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. acs.org

Transmetalation: The organic group from an organometallic reagent (R'-M) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments (R and R') couple and are eliminated from the palladium center, forming the final product (R-R') and regenerating the palladium(0) catalyst. acs.org

In substrates containing multiple different halogen atoms, such as this compound, selective cross-coupling can be achieved by exploiting the differing reactivities of the carbon-halogen bonds. The reactivity of the electrophilic substrate in palladium-catalyzed reactions is highly dependent on the leaving group, with the general trend being C-I > C-Br > C-OTf > C-Cl >> C-F. nih.gov

The C-Br bond is significantly more susceptible to oxidative addition with standard palladium catalysts than the much stronger and less reactive C-F bond. nih.gov This difference allows for chemoselective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to occur exclusively at the C3 (bromo) position, leaving the C-F bond at the C5 position intact. nih.govmdpi.com Activating the C-F bond for cross-coupling is considerably more challenging and typically requires specialized catalytic systems, such as those using nickel catalysts or palladium with specifically designed ligands, often under more forcing conditions. mdpi.com

| Bond | Bond Dissociation Energy (kJ/mol, approx.) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-F | ~544 | Very Low |

| C-Cl | ~406 | Low |

| C-Br | ~339 | Moderate |

| C-I | ~272 | High |

Redox Chemistry and Catalytic Applications

The aminophenol moiety is redox-active, enabling its participation in various catalytic processes, from mediating chemical transformations to inspiring the design of advanced catalytic systems.

Substituted aminophenols can function as highly effective redox mediators in the oxidation of thiols to disulfides. researchgate.netresearchgate.net This process typically involves an electrochemical-chemical (EC) catalytic cycle. The aminophenol is first oxidized at an anode to a reactive quinone imine intermediate. This electrogenerated species then diffuses into the solution and chemically oxidizes two molecules of a thiol to form a disulfide bond, while the quinone imine is reduced back to the original aminophenol. researchgate.net

The use of an aminophenol mediator can significantly reduce the overpotential required for direct thiol oxidation, making the process more efficient. researchgate.net The effectiveness of the mediator is influenced by the substituents on the aromatic ring, which modulate its redox potential. urfu.ru Sterically hindered aminophenols have been shown to be particularly effective. researchgate.neturfu.ru This mediated approach allows for the synthesis of both symmetrical and unsymmetrical disulfides under mild conditions. researchgate.net

Nature provides sophisticated examples of oxidation catalysis, with enzymes like catechol oxidase and phenoxazinone synthase performing selective aerobic oxidations of phenols and aminophenols. ijcce.ac.ir These enzymes often feature copper-containing active sites that interact with molecular oxygen. ijcce.ac.ir The oxidation of o-aminophenols, for instance, leads to the formation of phenoxazinone structures.

Inspired by these biological systems, chemists are developing synthetic catalysts that mimic their function. This field of biomimetic chemistry aims to create efficient and environmentally friendly catalysts for selective oxidation reactions. ijcce.ac.irnih.gov Synthetic complexes of metals like manganese and copper have been designed to model the active sites of these enzymes. ijcce.ac.ir These bio-inspired catalysts can facilitate the aerobic oxidation of substituted aminophenols, demonstrating the potential to replace harsher industrial oxidation methods with cleaner, more sustainable alternatives that operate under mild conditions.

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) is attracted to a nucleophilic site (the halogen bond acceptor), such as a lone pair or a π-system. nih.govtaylorfrancis.com This interaction is highly directional and its strength is tunable, making it an increasingly important tool in supramolecular chemistry and organocatalysis. nih.gov

The bromine atom in this compound can act as a halogen bond donor. The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the same ring. In this context, the bromine atom can act as a Lewis acid to activate a substrate. taylorfrancis.com This mode of activation has been successfully applied in various organic reactions, including Diels-Alder reactions, Michael additions, and Claisen rearrangements. researchgate.net By using chiral halogen bond donors, it is also possible to achieve asymmetric catalysis. The exploration of halogen bonding opens a new frontier for using halogenated compounds like this compound not just as substrates, but as components of novel organocatalytic systems. researchgate.net

Biotransformation and Environmental Fate Research Methodologies

The study of the biotransformation and environmental fate of xenobiotic compounds, such as this compound, is crucial for understanding their persistence, potential for bioaccumulation, and the formation of potentially toxic metabolites. Research in this area typically employs a combination of microbial degradation studies and analytical techniques to elucidate the pathways by which these compounds are broken down in the environment. While specific research on this compound is limited, the methodologies applied to structurally similar substituted aminophenols provide a framework for predicting its likely environmental fate.

Studies on the Microbial Degradation Pathways of Substituted Aminophenols

The microbial degradation of halogenated aromatic compounds is a key area of environmental research. nih.govfrontiersin.org Generally, the biodegradation of these substances can be divided into upper, middle, and lower metabolic pathways, which work to convert toxic halogenated aromatics into common cellular metabolites. nih.gov The dehalogenation step, which occurs in the middle pathway, is often the most challenging part of the degradation process. nih.gov

Microbial degradation of chloroaminophenols, which are structurally related to this compound, has been observed in various bacteria. For instance, the degradation of 4-chloro-2-aminophenol and 2-chloro-4-aminophenol has been documented. researchgate.netfrontiersin.org In many cases, the initial step involves either deamination or dehalogenation. For example, the degradation of 2-chloro-4-aminophenol in an Arthrobacter species begins with hydrolytic deamination to form chlorohydroquinone. frontiersin.org

The presence of multiple halogen substituents, such as bromine and fluorine in this compound, complicates the degradation process. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F, making the carbon-fluorine bond the most difficult to cleave. Consequently, microbial degradation of polyhalogenated aromatic compounds often proceeds via the removal of the heavier halogens first. In the case of this compound, it is plausible that microbial enzymes would initially target the carbon-bromine bond over the carbon-fluorine bond.

The degradation of halogenated anilines can proceed through two primary routes. One pathway involves dehalogenation to produce aniline (B41778), which is then further metabolized via catechol and ortho-cleavage. A second route involves dioxygenation to yield a chlorocatechol and ammonia. nih.govnih.gov Given the structure of this compound, analogous pathways can be hypothesized. An initial enzymatic attack could lead to either dehalogenation (likely debromination) or deamination. Subsequent steps would likely involve hydroxylation of the aromatic ring to form halogenated catechols or hydroquinones, which are common intermediates in the degradation of aromatic compounds. nih.gov These intermediates are then susceptible to ring cleavage by dioxygenase enzymes.

The following table summarizes common initial steps in the microbial degradation of substituted aminophenols, which can be used to infer potential pathways for this compound.

| Initial Reaction | Enzyme Type | Resulting Intermediate | Example Substrate |

| Hydrolytic Deamination | Deaminase | Halogenated hydroquinone (B1673460) | 2-Chloro-4-aminophenol frontiersin.org |

| Oxidative Deamination | Aniline dioxygenase | Halogenated catechol | Monochloroaniline nih.gov |

| Dehalogenation | Dehalogenase | Aminophenol derivative | 3,4-Dichloroaniline nih.gov |

| Hydroxylation | Monooxygenase | Halogenated aminodihydroxybenzene | Pentachlorophenol nih.gov |

Identification and Characterization of Biotransformation Intermediates and Metabolites

The identification of intermediates and metabolites is essential for fully characterizing a biodegradation pathway. This is typically achieved using a combination of chromatographic separation and spectroscopic detection techniques. High-performance liquid chromatography (HPLC) is often used to separate the components of a sample taken from a microbial culture, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the structures of the separated compounds.

Based on studies of related compounds, the biotransformation of this compound can be expected to produce a series of intermediates. An initial dehalogenation event, likely the removal of bromine, would lead to the formation of 4-amino-3-fluorophenol (B140874). Alternatively, an initial deamination could produce 3-bromo-5-fluorohydroquinone. Hydroxylation of the aromatic ring is another plausible initial step, which would result in a brominated and fluorinated aminobenzene-diol.

Subsequent enzymatic reactions would likely lead to further degradation of these initial intermediates. For example, a catechol or hydroquinone intermediate would be susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can then enter central metabolic pathways. nih.gov

The table below outlines potential intermediates and metabolites in the degradation of this compound, based on known pathways for similar compounds.

| Potential Intermediate/Metabolite | Precursor | Formation Reaction | Likely Subsequent Fate |

| 4-Amino-3-fluorophenol | This compound | Reductive debromination | Hydroxylation, ring cleavage |

| 3-Bromo-5-fluorohydroquinone | This compound | Hydrolytic deamination | Dehalogenation, ring cleavage |

| Bromo-fluoro-catechol derivative | This compound | Dihydroxylation | Ring cleavage |

| Halogenated muconic acid | Bromo-fluoro-catechol derivative | Ortho-ring cleavage | Further degradation to TCA cycle intermediates |

| Halogenated aliphatic acids | Halogenated muconic acid | Further enzymatic modification | Mineralization to CO2, H2O, and halide ions |

It is important to note that incomplete degradation can lead to the accumulation of these halogenated intermediates, which may themselves be of environmental concern. Therefore, a thorough characterization of the entire degradation pathway, including the identification of all significant metabolites, is crucial for a complete assessment of the environmental fate of this compound.

Future Directions and Emerging Research Avenues for 4 Amino 3 Bromo 5 Fluorophenol

Innovation in Green and Sustainable Synthetic Methodologies

A significant thrust in modern chemistry is the development of environmentally benign synthetic processes. jddhs.com For a polysubstituted aromatic compound like 4-Amino-3-bromo-5-fluorophenol, this involves reimagining traditional synthetic routes to minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.gov

Development of Eco-Friendly Protocols for Halogenated Aminophenol Production

The synthesis of halogenated aminophenols traditionally relies on multi-step processes that can generate significant chemical waste. Future research will likely prioritize the development of "green" synthetic protocols. jddhs.com This includes the use of aqueous micellar conditions, which can improve yields and reduce the need for high catalyst loadings and hazardous organic solvents. nih.gov Alternative energy sources like microwave irradiation and ultrasound are also being explored to accelerate reaction times and lower energy consumption compared to conventional heating methods. jddhs.commdpi.com For instance, a patented method for a related compound, 4-amino-3-fluorophenol (B140874), involves catalytic hydrogenation, sulfonation, fluorine substitution, and desulfonation, starting from p-nitrophenol. chemicalbook.comgoogle.com Another improved, cost-effective process for the same compound aims to produce intermediates for pharmaceuticals like Regorafenib with high yield and purity. tdcommons.org The development of solvent-free synthesis methods is another promising area that minimizes waste and environmental impact. mdpi.com

Design of Novel Catalysts for Enhanced Efficiency and Selectivity

Catalysis is a key pillar of green chemistry, offering pathways to more efficient and selective reactions. nih.gov The synthesis of this compound involves key transformations such as amination and halogenation, where catalyst design is crucial.

Future research will focus on novel catalytic systems that offer high regioselectivity, preventing the formation of unwanted isomers and simplifying purification processes. For the amination of phenols, transition-metal catalysts, particularly those based on rhodium and copper, have shown promise for direct C-N bond formation, providing an atom-economical route to aminophenols. rsc.orgresearchgate.netbohrium.com Copper-catalyzed methods are attractive as they can proceed under mild conditions, using air as a terminal oxidant and avoiding the need for expensive or noble metal catalysts. rsc.org

For halogenation, the challenge lies in achieving precise control over the position of halogen introduction on the phenol (B47542) ring. Traditional methods often result in mixtures of isomers. scientificupdate.com Lewis basic selenoether catalysts and ammonium (B1175870) salt-catalyzed processes have emerged as highly efficient systems for ortho-selective chlorination and halogenation, respectively, offering excellent selectivity with low catalyst loadings. scientificupdate.comresearchgate.net The design of catalysts that can selectively introduce bromine and fluorine at specific positions on an aminophenol core represents a significant area for future investigation.

| Catalytic Approach | Target Transformation | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Copper-Catalyzed C-H Amination | Direct amination of phenol rings | Uses inexpensive copper catalysts, mild reaction conditions, air as an oxidant. rsc.org | A greener alternative for introducing the amino group onto a pre-halogenated phenol scaffold. |

| Rhodium-Catalyzed Amination | Direct coupling of phenols and amines | High atom economy (water as the sole byproduct), broad substrate scope. bohrium.com | Offers a direct route to aminophenol derivatives from readily available starting materials. |

| Lewis Basic Selenoether Catalysts | Ortho-selective chlorination | High ortho-selectivity, low catalyst loading (as low as 1%). researchgate.net | Adaptation of this catalytic system could enable regioselective bromination. |

| Ammonium Salt Catalysis | Ortho-selective halogenation | High selectivity, good functional group tolerance, practical for gram-scale synthesis. scientificupdate.com | Provides a potentially scalable and selective method for introducing the bromo group. |

Advanced Computational Modeling in Molecular Design

Integration of Machine Learning and AI in Predicting Properties and Reactivity of Derivatives

High-Throughput Virtual Screening for Novel Material and Biological Probes

High-throughput virtual screening (HTVS) uses computational methods to rapidly assess large libraries of virtual compounds for their potential to interact with a biological target or to possess desired material properties. chemrxiv.org This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. nih.gov

Starting with the this compound scaffold, vast virtual libraries of derivatives can be generated by adding various substituents. These libraries can then be screened against biological targets, such as enzymes or receptors, to identify potential new drug candidates. nih.gov For example, deep learning models can be trained to predict antibacterial activity, and then used to screen billions of compounds to find novel antibiotic scaffolds. biorxiv.org Similarly, HTVS can be employed to explore the optoelectronic property space of derivatives to find candidates for applications like organic dyes in solar cells. chemrxiv.org This computational pre-screening focuses experimental efforts on a smaller, more promising set of molecules.

| Computational Technique | Application Area | Potential Impact on this compound Research |

|---|---|---|

| Machine Learning (ML) / AI | Predicting molecular properties (e.g., bioactivity, toxicity). nih.govmdpi.com | Accelerates the identification of promising derivatives for specific applications without initial synthesis. |

| Generative AI Models | De novo design of novel molecular structures. nih.govarxiv.org | Creates entirely new derivatives with optimized properties for use as drugs or materials. |

| High-Throughput Virtual Screening (HTVS) | Rapid screening of large virtual compound libraries. chemrxiv.org | Efficiently identifies potential leads for drug discovery or materials science from a vast chemical space. |

| Quantum Mechanics (QM) Simulations | Calculating electronic structure and reactivity. patsnap.com | Provides fundamental insights into the chemical behavior of the compound and its derivatives. |

Exploration of Novel Applications in Chemical Biology and Advanced Materials

The unique electronic and structural features of this compound make it an attractive building block for novel applications in chemical biology and materials science. The amino and hydroxyl groups provide sites for polymerization or covalent attachment to other molecules, while the halogen atoms can modulate properties like lipophilicity, binding affinity, and electronic behavior.

In the realm of advanced materials, functionalized aminophenols are being explored for creating composite materials. For instance, poly(m-aminophenol) has been used to coat functionalized multi-walled carbon nanotubes to create effective sensors for alcohols. researchgate.net Similarly, aminophenol-functionalized graphene oxide has been synthesized, demonstrating the potential for creating novel 2D materials. spast.org Derivatives of this compound could be investigated for similar applications, where the halogen substituents could fine-tune the material's properties for specific sensing or electronic applications. Core-shell magnetic mesoporous microspheres based on 3-aminophenol (B1664112) have also been developed as recoverable catalysts, indicating a potential application pathway for derivatives of the target compound. rsc.org

In chemical biology, fluorinated compounds are often used as probes due to the unique properties of the fluorine atom. For example, fluorinated rhodamine dyes, synthesized from aminofluorophenol precursors, have been developed for detecting hydrogen sulfide (B99878) in biological systems. nih.gov The specific substitution pattern of this compound could be leveraged to create novel fluorescent probes with tailored photophysical properties for biological imaging or sensing applications. Furthermore, phenolic compounds are known to exhibit a range of biological activities, and derivatives of this scaffold could be screened for potential therapeutic applications, such as anticancer agents. nih.gov

Expansion of Halogenated Aminophenol Scaffolds into New Functional Materials

The molecular architecture of this compound makes it an excellent candidate as a monomer or precursor for the synthesis of novel functional materials, particularly high-performance polymers.

Aminophenols are known derivatives of anilines and can be used to synthesize conductive polymers. mdpi.com The amino group on the this compound ring can facilitate polymerization through chemical or electrochemical oxidative methods, similar to the synthesis of polyaniline. mdpi.comresearchgate.net The resulting polymer would feature a backbone analogous to polyaniline, but with pendant hydroxyl, bromo, and fluoro groups. These substituents are expected to significantly modulate the material's properties:

Solubility and Processability: The hydroxyl group can enhance solubility in various solvents, a common challenge in processing conductive polymers like polyaniline. acs.org

Electronic Properties: The electron-withdrawing nature of the halogen atoms (bromine and fluorine) can alter the electronic bandgap and conductivity of the polymer. mdpi.com

Adhesion and Interfacial Bonding: The amino and hydroxyl groups can form strong covalent bonds with various surfaces and resin matrices, such as epoxides or isocyanates, making them valuable as adhesion promoters in coatings and composites. kajay-remedies.com

Special Properties: Halogenated compounds are frequently incorporated into polymers to confer specific properties like flame retardancy. wikipedia.org Brominated phenols, in particular, are used for this purpose in materials like printed circuit boards. wikipedia.org

Furthermore, the phenol and amino functionalities allow this compound to act as a cross-linking agent or a building block in the creation of thermosetting polymers like epoxy resins or polyurethanes. wikipedia.org By incorporating this halogenated scaffold, materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics could be developed for applications in electronics, aerospace, and advanced coatings. kajay-remedies.comwikipedia.org

Table 1: Potential Applications of Polymers Derived from this compound

| Potential Application | Key Functional Groups | Modulating Substituents | Desired Property |

|---|---|---|---|

| Conductive Polymers | Amino Group | -Br, -F, -OH | Tunable conductivity, improved solubility |

| Adhesion Promoters | Amino, Hydroxyl Groups | - | Enhanced interfacial bonding in coatings |

| Flame Retardant Materials | Aromatic Backbone | -Br, -F | Reduced flammability |

Design of Targeted Chemical Tools for Precise Biological Interrogation

Small organic molecules are indispensable tools for exploring complex biological systems. youtube.com The structure of this compound serves as a versatile scaffold for the design and synthesis of targeted chemical probes to investigate biological pathways and mechanisms.

Halogenation is a widely used strategy in medicinal chemistry and drug design. chemistrytalk.org The incorporation of bromine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net This makes the this compound core an attractive starting point for developing new bioactive agents or probes.

Derivatization of the amino and hydroxyl groups allows for the attachment of various functional moieties:

Reporter Groups: Fluorophores, such as BODIPY or coumarin (B35378) derivatives, can be conjugated to the scaffold to create fluorescent probes for cellular imaging and tracking. mdpi.comnih.gov Such probes can be designed to localize in specific organelles or respond to changes in the cellular environment. mdpi.com

Bio-orthogonal Handles: Click-chemistry handles (e.g., alkynes or azides) can be introduced, enabling the molecule to be specifically labeled within a complex biological system.

Targeting Ligands: By attaching moieties that bind to specific proteins or receptors, the scaffold can be directed to a particular biological target for precise interrogation or therapeutic action.

Research on other aminophenol derivatives has shown their potential to interact with biological macromolecules like DNA, suggesting possibilities for developing anticancer agents. mdpi.comnih.govresearchgate.net The specific halogenation pattern of this compound could lead to novel binding modes and enhanced biological activity. The development of probes from this scaffold could aid in understanding complex disease pathways and accelerating translational research. youtube.com

Table 2: Potential Modifications of this compound for Biological Probes

| Modification Site | Attached Moiety | Purpose | Potential Application |

|---|---|---|---|

| Amino or Hydroxyl Group | Fluorophore (e.g., BODIPY) | Fluorescence Labeling | Cellular imaging, tracking biomolecules |

| Amino or Hydroxyl Group | Targeting Ligand | Specific Binding | Interrogating specific enzyme/receptor function |

| Aromatic Ring | --- | Modulating Bioactivity | Development of novel therapeutic agents |

常见问题

Q. What role does the compound play in designing fluorinated polymers or metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。